molecular formula C7H5N5O2 B102915 5-(4-Nitrophenyl)-1H-Tetrazole CAS No. 16687-60-8

5-(4-Nitrophenyl)-1H-Tetrazole

Cat. No. B102915
CAS RN: 16687-60-8
M. Wt: 191.15 g/mol
InChI Key: MIUOBAHGBPSRKY-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-1H-tetrazole is a compound that belongs to the tetrazole family, characterized by a tetrazole ring substituted with a nitrophenyl group. Tetrazoles are known for their applications in medicinal chemistry as carboxylic acid isosteres and have been extensively studied for their potential in creating new medical agents . The nitrophenyl group in 5-(4-Nitrophenyl)-1H-tetrazole contributes to its unique chemical and physical properties, making it a subject of interest in various chemical studies.

Synthesis Analysis

The synthesis of tetrazole derivatives, including those with nitrophenyl groups, typically involves the functionalization of 1-aryltetrazole-5-thiones. For instance, 5-methylsulfinyl-1-(4-nitrophenyl)tetrazole can be synthesized by oxidizing 5-methylsulfanyl-1(4-nitrophenyl)tetrazole with hydrogen peroxide in acetic acid, a process that can be accelerated using microwave irradiation . Additionally, the synthesis of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole, a related compound, is achieved through the nitration of 5-nitro-2-hydroxymethyl-tetrazole with fuming nitric acid and acetic anhydride .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is often characterized using various spectroscopic techniques such as MS, FT-IR, 1H-NMR, and 13C-NMR. For example, the crystal structure of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole was determined by X-ray single crystal diffraction analysis, revealing its orthorhombic system and specific crystal parameters . Similarly, the structure of 1-methylsulfanylmethyl-5-(4-nitrophenoxy)tetrazole was studied using X-ray analysis, two-dimensional NMR spectroscopy, and quantum-chemical methods .

Chemical Reactions Analysis

Tetrazoles can undergo various chemical reactions, often involving their interaction with nucleophiles. For instance, 5-methylsulfinyl-1-(4-nitrophenyl)tetrazole shows reactivity with nitrogen-centered nucleophiles . Additionally, the decomposition of methyl 5-(4-nitrophenoxy)tetrazole-2-carboxylate in dimethyl sulfoxide can yield a mixture of products, including 1-methylsulfanylmethyl-5-(4-nitrophenoxy)tetrazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. The presence of the nitro group and other substituents affects properties such as density, solubility, and reactivity. For example, the density and crystal parameters of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole were determined through crystallographic studies . The inhibitory action of 1-(4-nitrophenyl)-5-amino-1H-tetrazole on the corrosion of stainless steel in acidic medium suggests that tetrazoles can also exhibit significant chemical stability and interaction with metal surfaces .

Scientific Research Applications

Corrosion Inhibition

5-(4-Nitrophenyl)-1H-Tetrazole derivatives demonstrate significant potential in inhibiting corrosion of various metals. For instance, 1-(4-nitrophenyl)-5-amino-1H-tetrazole exhibits excellent inhibition efficiencies against the corrosion of stainless steel in acidic solutions, following the Langmuir adsorption model (Ehsani et al., 2014; Ehsani, Ahmadi, & Ghanbari, 2015) Study on the Inhibition of 316L Stainless Steel Corrosion in Acidic Medium by 1-(4-nitrophenyl)-5-amino-1H-tetrazole Inhibitory Effect of Newly Synthesized Organic Compound in Corrosion of Aluminum: Electrochemical Investigation.

Chemical Synthesis and Structural Studies

The compound plays a crucial role in the synthesis of medical agents and the study of their structures. For example, research on reactions of 5-methylsulfinyl-1-(4-nitrophenyl)tetrazole with nitrogen-centered nucleophiles contributes to the synthesis of new medical agents (Egorova, Artamonova, Hrabálek, & Koldobskii, 2005) Reactions of 5-Methylsulfinyl-1-(4-nitrophenyl)tetrazole with N-Nucleophiles. Additionally, the geometric features of its derivatives, like 1-(4-nitrophenyl)-1H-tetrazol-5-amine, provide insights into molecular interactions and structural formations (Lyakhov et al., 2008) Two derivatives of 1,5-disubstituted tetrazoles: 1-(4-nitrophenyl)-1H-tetrazol-5-amine and {(E)-[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]iminomethyl}dimethylamine.

Catalysis and Coordination Polymers

5-(4-Nitrophenyl)-1H-Tetrazole is used in the development of coordination polymers with potential catalytic properties. For example, its reactions with transition metals lead to new coordination polymers that exhibit catalytic properties in coupling reactions of α-amino acids and bromobenzene (Xu et al., 2015) Syntheses, structures and catalytic coupling reactions of two tetrazolate-based coordination polymers.

Other Applications

Safety And Hazards

The safety data sheet for a similar compound, 5-(4-Nitrophenyl)furfural, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The future directions for the research and development of 5-(4-Nitrophenyl)-1H-Tetrazole and its derivatives could involve further exploration of their synthesis methods, biological activities, and potential therapeutic applications. For instance, a study reported the synthesis, characterization, crystal structure, anticancer activity, and antioxidant properties of some new 5,6,7,8-tetrahydroisoquinolines bearing 3 (4)-nitrophenyl group . The results revealed high antioxidant activity for most of the tested compounds, suggesting potential future directions in the development of antioxidant drugs .

properties

IUPAC Name

5-(4-nitrophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O2/c13-12(14)6-3-1-5(2-4-6)7-8-10-11-9-7/h1-4H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUOBAHGBPSRKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10301237
Record name 5-(4-Nitrophenyl)-1H-Tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Nitrophenyl)-1H-Tetrazole

CAS RN

16687-60-8
Record name 16687-60-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141937
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-Nitrophenyl)-1H-Tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
127
Citations
EJ Nurminen, JK Mattinen… - Helvetica chimica acta, 2003 - Wiley Online Library
The efficiency of 5‐nitro‐1,2,4‐1H‐triazole (3), 5‐(methylthio)‐1H‐tetrazole (4), and 5‐(4‐nitrophenyl)‐1H‐tetrazole (5) as activators in phosphoramidite alcoholysis has been studied …
Number of citations: 14 onlinelibrary.wiley.com
T Moriguchi, T Yanagi, T Wada, M Sekine - Tetrahedron letters, 1998 - Elsevier
New aminoacyl-adenylate analogs (aa-AMPNs), in which the oxygen atom of the mixed anhydride bond of aminoacyl-adenylates is replaced by an NH group, were synthesized by the …
Number of citations: 13 www.sciencedirect.com
X Xu, PJ Liu, YH Yu, GF Hou, JS Gao, DS Ma - Polyhedron, 2015 - Elsevier
Reactions of 5-(4-nitrophenyl)-1H-tetrazole (H(4-nptz)) and 5-(4-nitrobenzyl)-1H-tetrazole (H(4-nbtz)) with transition metals under solvothermal conditions yield two new coordination …
Number of citations: 2 www.sciencedirect.com
BS Sproat, AI Lamond, B Beijer, P Neuner… - Nucleic Acids …, 1989 - academic.oup.com
2′-O-Methyloligoribonucleotides have been synthesised on solid phase from base protected 5′-O-dimethoxytrityl-2′-O-methylribonucleoside-3′-O-(2-cyanoethyl N,N-…
Number of citations: 363 academic.oup.com
B Akhlaghinia, S Rezazadeh - Journal of the Brazilian Chemical …, 2012 - SciELO Brasil
A series of 5-substituted-1H-tetrazoles (RCN4H) have been synthesized by cycloaddition reaction of different aryl and alkyl nitriles with sodium azide in DMSO using CuSO4•5H2O as …
Number of citations: 88 www.scielo.br
M Ghadermazi, S Molaei, N Ghadermazi - Microporous and Mesoporous …, 2021 - Elsevier
In this exploration, new recyclable mesoporous-supported iron particles with the ligand and without ligand (MCM-41@ 3,4,5-tri hydroxyphenyl acetic acid @Fe and MCM-41@Fe) have …
Number of citations: 15 www.sciencedirect.com
W Dabkowski, Ł Kazimierczak - Tetrahedron Letters, 2009 - Elsevier
A novel chemoselective O-phosphitylating reagent containing two aryloxy leaving groups at a P(III) center is developed for selective formation of P(III) esters from amino alcohols without …
Number of citations: 3 www.sciencedirect.com
A Aminimanesh, S Shirian - Organic Preparations and Procedures …, 2017 - Taylor & Francis
Tetrazoles are five-membered heterocyclic compounds1 and, though not generally found in nature2 possess interesting applications in pharmaceuticals, 2 agriculture, 3–5 …
Number of citations: 8 www.tandfonline.com
B Beijer, I Sulston, BS Sproat, P Rider… - Nucleic acids …, 1990 - academic.oup.com
The synthesis of base protected 5′-O-dimethoxytrityl-2′-O-[1-(2-fluorophenyl)-4-methoxypiperidin-4-yl]-3′-O-(2-cyanoethyl N,N-diisopropylphosphoramidites) is described, using …
Number of citations: 66 academic.oup.com
RE Blanco-Carapia, JC Flores-Reyes… - Multidisciplinary Digital …, 2019 - mdpi.com
The synthesis and characterization of one symmetrical bis-1-substituted-1 H-tetrazole (69%) via a Huisgen-type 1, 3-dipolar cycloaddition, as well as, one symmetrical aza-linked bis-5-…
Number of citations: 7 www.mdpi.com

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